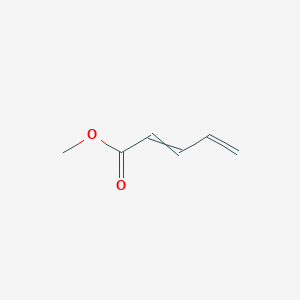
Methyl penta-2,4-dienoate
Übersicht
Beschreibung
Methyl penta-2,4-dienoate is a polar diene monomer that contains an ester group It is known for its ability to participate in various polymerization reactions, making it a valuable compound in the field of polymer chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl penta-2,4-dienoate can be synthesized through the coordination copolymerization with butadiene in the presence of a nickel catalyst . This method involves the use of specific reaction conditions to ensure the successful formation of the desired product.
Industrial Production Methods: The industrial production of methyl butadienecarboxylate typically involves large-scale polymerization processes. These processes are designed to produce high yields of the compound while maintaining the desired purity and quality. The use of advanced catalysts and optimized reaction conditions are crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl penta-2,4-dienoate has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of functionalized polymers, which have applications in various fields such as materials science and nanotechnology.
Biology: It is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a building block for the development of new drugs.
Industry: It is used in the production of high-performance materials, such as adhesives, coatings, and elastomers.
Wirkmechanismus
Methyl penta-2,4-dienoate can be compared with other similar compounds, such as:
Methyl methacrylate: Both compounds contain ester groups and are used in polymerization reactions. methyl butadienecarboxylate has a diene structure, which allows it to participate in different types of polymerization reactions compared to methyl methacrylate.
Butadiene: Both compounds contain diene structures, but methyl butadienecarboxylate has an ester group, which gives it different chemical properties and reactivity compared to butadiene.
Uniqueness: The uniqueness of methyl butadienecarboxylate lies in its combination of a diene structure and an ester group. This combination allows it to participate in a wide range of polymerization reactions and form functionalized polymers with unique properties.
Vergleich Mit ähnlichen Verbindungen
- Methyl methacrylate
- Butadiene
- Ethyl butadienecarboxylate
- Vinyl acetate
Eigenschaften
IUPAC Name |
methyl penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDLNNZTQJVBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294108 | |
| Record name | 2,4-Pentadienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-75-9 | |
| Record name | 2,4-Pentadienoic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentadienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B7820709.png)










